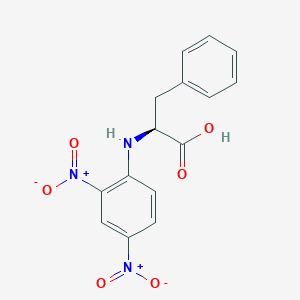

N-(2,4-Dinitrophenyl)-L-phenylalanine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dinitroanilino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQHTLAEPSKXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-54-5, 10549-12-9 | |

| Record name | N-(2,4-Dinitrophenyl)-3-phenyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC78496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC526957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

DNP-L-phenylalanine molecular weight and chemical structure

Molecular Weight, Structure, and Application Protocols

Executive Summary

N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-L-Phe) is a seminal derivative in protein chemistry and immunology. Historically pivotal as a standard in the Sanger Method for N-terminal protein sequencing, it remains a critical tool today as a hapten in immunological research and a substrate in enzymatic kinetic studies.

This guide provides a definitive technical profile of DNP-L-Phe, synthesizing its physicochemical properties, synthesis logic, and spectroscopic characterization. It moves beyond basic data to provide self-validating experimental protocols for its synthesis and quantification, grounded in the principles of nucleophilic aromatic substitution (

Physicochemical Profile

DNP-L-Phe is characterized by the attachment of a highly electron-withdrawing 2,4-dinitrophenyl group to the

Key Data Table[1][2]

| Property | Value | Notes |

| IUPAC Name | N-(2,4-Dinitrophenyl)-L-phenylalanine | |

| CAS Number | 1655-54-5 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 331.28 g/mol | Average Mass |

| Monoisotopic Mass | 331.08 Da | For Mass Spectrometry (M+H)+ |

| Melting Point | 187–191 °C | Decomposes upon melting |

| Appearance | Yellow Crystalline Solid | Due to nitro-aromatic conjugation |

| Solubility | Soluble in organic solvents (Acetone, DMSO); Sparingly soluble in water; Soluble in alkaline aqueous solution ( | Acid-insoluble (precipitates in dilute HCl) |

Chemical Structure & Topology

The structure consists of a phenylalanine backbone N-alkylated by a dinitrophenyl ring. The steric bulk and electron-withdrawing nature of the DNP group significantly lower the

Figure 1: Structural topology of DNP-L-Phe highlighting the chromophoric DNP moiety responsible for UV-Vis detection.

Synthesis & Reaction Mechanism[9][10]

The synthesis of DNP-L-Phe follows the classic Sanger Reaction , utilizing 1-fluoro-2,4-dinitrobenzene (DNFB or Sanger’s Reagent).[1][2] This reaction is a Nucleophilic Aromatic Substitution (

Mechanistic Logic

-

Nucleophilic Attack: The unprotonated

-amino group of L-phenylalanine acts as the nucleophile. -

Meisenheimer Complex: The amine attacks the C-1 carbon of the DNFB ring, forming a resonance-stabilized intermediate (Meisenheimer complex).

-

Elimination: Fluoride (

) is a good leaving group, restoring aromaticity and yielding the DNP-amino acid. -

pH Control: The reaction requires mild alkalinity (

) to keep the amine deprotonated (

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for DNP-L-Phenylalanine using Sanger's Reagent.

Spectroscopic Characterization

Accurate identification relies on the unique "fingerprint" provided by the DNP group in both NMR and UV-Vis spectroscopy.

Proton NMR ( -NMR) Profile

The electron-withdrawing nitro groups cause significant deshielding of the aromatic protons on the DNP ring, shifting them downfield compared to the phenylalanine protons.

-

Solvent: DMSO-

-

DNP Ring Protons (Downfield):

-

~8.86 ppm (d, H-3, between two

-

~8.26 ppm (dd, H-5, ortho to

- ~7.20 ppm (d, H-6, ortho to amine linkage)

-

~8.86 ppm (d, H-3, between two

-

Phenylalanine Protons:

- ~7.2–7.3 ppm (m, 5H, Phenyl ring)

-

Aliphatic Protons:

-

~4.7–5.0 ppm (m, 1H,

-

~3.2–3.3 ppm (m, 2H,

-

~4.7–5.0 ppm (m, 1H,

UV-Vis Spectroscopy

The DNP group acts as a built-in chromophore, allowing for quantification without external dyes.

- : ~360 nm (Yellow region)

-

Extinction Coefficient (

): ~17,500 -

Utility: This absorbance is distinct from the standard protein absorbance at 280 nm, allowing specific detection of the DNP-derivative.

Experimental Protocols

Protocol A: Synthesis of DNP-L-Phenylalanine

Based on the original Sanger method.

-

Preparation: Dissolve 1.0 g of L-Phenylalanine in 10 mL of 10%

solution. -

Addition: Add 20 mL of ethanol containing 1.0 mL of 1-fluoro-2,4-dinitrobenzene (DNFB).

-

Incubation: Shake the mixture gently for 2 hours at room temperature in the dark (DNFB is light sensitive). The solution will turn bright yellow.

-

Extraction (Cleanup): Evaporate the ethanol under reduced pressure. Extract the remaining aqueous solution with ether to remove unreacted DNFB (discard ether layer).

-

Precipitation: Acidify the aqueous layer carefully with 6M HCl until precipitation occurs (DNP-amino acids are insoluble in acid).

-

Collection: Filter the yellow crystals, wash with cold water, and recrystallize from aqueous ethanol.

Protocol B: Spectrophotometric Quantification

Self-validating method for concentration determination.

-

Stock Solution: Dissolve 3.3 mg of DNP-L-Phe in 100 mL of 1%

. -

Blank: Use pure 1%

as the blank. -

Measurement: Measure Absorbance (

) at 360 nm. -

Calculation:

Where

Applications in Research

N-Terminal Sequencing (Sanger Method)

While Edman degradation and Mass Spectrometry have largely superseded it for high-throughput sequencing, DNP-labeling remains a gold standard for teaching protein chemistry and for specific applications where robust, acid-stable labeling of the N-terminus is required. The DNP-amino acid bond is stable to acid hydrolysis (

Immunology (Hapten-Carrier Conjugates)

DNP is a classic hapten . DNP-L-Phe can be conjugated to carrier proteins (like BSA or KLH) to elicit an immune response.

-

Mechanism: The immune system recognizes the DNP moiety as the epitope.

-

Use Case: Generating anti-DNP antibodies to study antibody affinity, cross-reactivity, and mast cell degranulation mechanisms.

References

-

Sanger, F. (1945). "The free amino groups of insulin."[2] Biochemical Journal, 39(5), 507–515.

-

PubChem. (2025).[3] "N-(2,4-Dinitrophenyl)-L-phenylalanine Compound Summary." National Library of Medicine.[3]

-

TCI Chemicals. (2025). "Product Specification: N-(2,4-Dinitrophenyl)-L-phenylalanine."

-

Eisen, H. N., et al. (1953). "The reaction of 2,4-dinitrobenzenesulfonic acid with free amino groups of proteins."[1] Journal of the American Chemical Society, 75(18), 4583-4585. (Foundational text on DNP kinetics).

-

G-Biosciences. (2019). "DNFB-Sanger's reagent for detection of free amino acids."[2]

Sources

Technical Guide: Determination and Application of the Dnp-Phe-OH Molar Extinction Coefficient

Executive Summary

The Bottom Line Up Front (BLUF):

The molar extinction coefficient (

However, this value is not a universal constant .[2] It is critically dependent on:

-

pH Environment: The Dnp moiety acts as a weak acid; its ionization state shifts the

and absorbance intensity.[2] -

Solvent Composition: Organic co-solvents (DMSO, Ethanol) used to solubilize the compound will shift the spectral properties.[2]

Recommendation: For quantitative enzymology (e.g., Carboxypeptidase A assays) or rigorous quality control, do not rely solely on literature values . You must empirically determine the

Part 1: Physicochemical Basis[1][2][3][4]

The Chromophore

The absorbance at 360 nm arises from the 2,4-dinitrophenyl (Dnp) group attached to the N-terminus of the phenylalanine.

-

Electronic Transition: The

transitions within the nitro-substituted aromatic ring are responsible for the strong yellow color. -

pH Sensitivity: The Dnp group contains an ionizable proton (though less acidic than free 2,4-dinitrophenol).[1][2] At acidic pH (< 2), the absorbance maximum shifts (often towards 390-400 nm) and the intensity drops.[2] At physiological pH (7.[2]4) and above, the absorbance at 360 nm is relatively stable, making it the standard wavelength for detection.

Spectral Characteristics

| Parameter | Value / Condition |

| ~360 nm (in pH 7-9 buffer) | |

| Typical | 16,000 M⁻¹cm⁻¹ (approximate) |

| Molecular Weight | 331.28 g/mol |

| Solubility | Low in water; soluble in 1% NaHCO₃, DMSO, or Ethanol |

Part 2: Protocol for Empirical Determination

Standardizing the Extinction Coefficient

Since commercial batches of Dnp-Phe-OH vary in purity (salts, hydration), this protocol ensures your calculated

Reagents & Equipment

-

Solvent: 100% DMSO (for stock) and Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1][2]

-

Equipment: UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Workflow Diagram (DOT)

Figure 1: Step-by-step workflow for empirically determining the molar extinction coefficient.

Step-by-Step Procedure

-

Stock Preparation: Accurately weigh ~3.3 mg of Dnp-Phe-OH. Dissolve completely in 1.0 mL of spectrophotometric-grade DMSO to create a 10 mM stock.

-

Dilution: Prepare a series of dilutions in your specific assay buffer (e.g., 20, 40, 60, 80, 100 µM). Ensure the final DMSO concentration is constant (e.g., 1%) across all samples and the blank.

-

Measurement: Zero the spectrophotometer at 360 nm using the buffer/DMSO blank. Measure the absorbance of each standard.

-

Calculation: Plot Absorbance (

) vs. Concentration in Molar (

Part 3: Application in Enzymology (Carboxypeptidase A Assay)

Dnp-Phe-OH is often the product measured when Carboxypeptidase A (CPA) cleaves substrates like Dnp-Phe-Ala or Dnp-Phe-Gly .[1][2]

The Reaction Logic

[1][2]-

The Challenge: Both the substrate (Dnp-Phe-Ala) and the product (Dnp-Phe-OH) absorb at 360 nm.[1][2]

-

The Solution: You must determine the differential extinction coefficient (

) if measuring in real-time, or separate the product if using an endpoint assay (e.g., extraction).-

Real-time:

.[1][2] -

Extraction: In some protocols (e.g., standard CPA assay), the reaction is stopped, acidified, and the Dnp-Phe-OH is extracted into an organic solvent (like benzene or toluene) where the substrate remains in the aqueous phase, or vice versa. Note: If extracting, you must determine

in the extraction solvent, not the buffer.

-

Calculation of Activity

[1][2]- : Rate of absorbance change.[2]

-

: The coefficient you determined (e.g., 16,000

- : Pathlength (usually 1 cm).[2][5][6][7][8]

Part 4: Troubleshooting & Interferences

| Issue | Cause | Solution |

| Non-Linear Standard Curve | Aggregation / Precipitation | Ensure DMSO < 5%; check solubility limits. |

| Low Absorbance Values | Acidic pH | Check buffer pH. If pH < 5, |

| Drifting Baseline | Photobleaching | Dnp derivatives are light-sensitive.[1][2] Keep stocks in amber vials. |

References

-

Sanger, F. (1945).[2] "The free amino groups of insulin."[2][9] Biochemical Journal, 39(5), 507–515.[2] Link

- Foundational text establishing the use of Dnp-derivatives (Sanger's Reagent) and their spectral properties.

-

Mock, W. L., & Aksamawati, M. (1994).[2] "Mechanism of Carboxypeptidase A Action." Biochemical Journal, 302, 57-68.[1][2]

- Details the use of Dnp-substrates and extinction coefficients in protease kinetics.

-

Auld, D. S. (2004).[2] "Carboxypeptidase A." Handbook of Proteolytic Enzymes.

- Standard reference for CPA assays using Dnp-peptide substr

-

Thermo Fisher Scientific. "Extinction Coefficients for Amino Acids and Proteins." Link

- General reference for amino acid UV-Vis properties.

Sources

- 1. CAS 1655-54-5: N-2,4-dnp-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 2. Boc-D-Phe-OH Novabiochem 18942-49-9 [sigmaaldrich.com]

- 3. CAS 1655-54-5: N-2,4-dnp-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 4. N-(2,4-Dinitrophenyl)-L-phenylalanine 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. Extinction Coefficient Calculator - Beer-Lambert Law | 2025 [extinctioncoefficientcalculator.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. omlc.org [omlc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

Comparative Technical Analysis: DNP-L-Phenylalanine vs. DNP-D-Phenylalanine

The following technical guide is structured to provide a rigorous comparative analysis of DNP-L-phenylalanine and DNP-D-phenylalanine, focusing on their physicochemical divergence, immunological distinctiveness, and utility in biochemical discrimination.

Executive Summary

N-(2,4-Dinitrophenyl)-phenylalanine (DNP-Phe) derivatives are chromogenic probes historically significant in protein sequencing (Sanger method) and currently vital in immunochemistry and chiral resolution.[1][2] While DNP-L-phenylalanine and DNP-D-phenylalanine share identical scalar physical properties (molecular weight, melting point in achiral environments), they exhibit divergent vector properties (optical rotation) and profoundly different biological interactomes.[1][2]

The core distinction lies in their stereochemical recognition :

-

DNP-L-Phe: Biologically active substrate; recognized by endogenous proteases; high-affinity hapten for antibodies raised against L-isomer immunogens.[1][2]

-

DNP-D-Phe: Biologically inert/resistant; acts as a metabolic stable isotope analog; used as a negative control in enzymatic assays and a specific probe for stereoselective antibody clefts.[1][2]

Molecular Architecture & Physicochemical Properties[1][2][3][4]

Both compounds result from the nucleophilic aromatic substitution of 1-fluoro-2,4-dinitrobenzene (Sanger’s Reagent) onto the

Structural Divergence

The dinitrophenyl group acts as a bulky, electron-withdrawing chromophore (

| Feature | DNP-L-Phenylalanine | DNP-D-Phenylalanine |

| Configuration | (S)-2-(2,4-dinitroanilino)-3-phenylpropanoic acid | (R)-2-(2,4-dinitroanilino)-3-phenylpropanoic acid |

| Stereochemistry | Matches natural proteinogenic amino acids.[2] | Mirror image; "unnatural" isomer. |

| Optical Rotation | Levorotatory (-) or Dextrorotatory (+) depending on solvent, but always opposite to D-form.[1][2] | Opposite sign to L-form.[1][2][3] |

| Solubility | Soluble in alkaline buffers, EtOH, Acetone. | Identical to L-form in achiral solvents.[1][2] |

| CAS Number | 1655-54-5 | 150-30-1 (Generic DL) / Specific D-CAS varies by salt |

Spectroscopic Identification

While UV-Vis spectra are identical, Circular Dichroism (CD) spectroscopy reveals the difference.[2] The DNP chromophore interacts with the chiral center, inducing a Cotton effect.

Synthesis & Production Protocol (Sanger Method)

The synthesis utilizes the high reactivity of 1-fluoro-2,4-dinitrobenzene (FDNB) toward nucleophiles.[1][2] This protocol is self-validating via pH monitoring; the reaction generates HF, requiring a base to drive it to completion.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and the stereochemical preservation of the phenylalanine substrate.

Caption: Nucleophilic aromatic substitution mechanism for DNP-Phe synthesis. The stereocenter at the alpha-carbon remains undisturbed during the reaction.

Bench Protocol[1]

-

Preparation: Dissolve 10 mmol of L-Phe (or D-Phe) in 20 mL of 10%

. -

Addition: Add 10 mmol of FDNB dissolved in 20 mL ethanol.

-

Reaction: Stir at room temperature for 2 hours. The solution will turn bright yellow/orange. Critical Step: Monitor pH; if it drops below 8.0, unreacted amine becomes protonated (

) and unreactive.[1][2] Maintain pH > 8.5. -

Workup: Evaporate ethanol. Acidify aqueous phase with 1M HCl to pH 1-2.[1][2]

-

Isolation: The DNP-derivative (which is an acid) will precipitate or can be extracted into ether.[2][4] The unreacted amino acid remains in the aqueous phase (as a cation).

Biological Discrimination & Applications[7]

This section details the functional divergence, which is critical for experimental design in immunology and enzymology.

Enzymatic Resolution (The "Carboxypeptidase Test")

Proteolytic enzymes possess chiral binding pockets that exclusively accommodate the L-enantiomer.[1]

-

Carboxypeptidase A/Y: Hydrolyzes peptide bonds or esters at the C-terminus.[1][2][5][6]

-

Discrimination: If you treat a racemic mixture of DNP-Phe methyl esters with Carboxypeptidase Y:

Immunological Stereoselectivity

DNP is a potent hapten.[7] When studying mast cell degranulation (via IgE-Fc

Mechanism: Antibodies raised against DNP-L-Phe-Protein conjugates often exhibit stereospecificity .[1][2] They bind the DNP ring and the adjacent L-amino acid side chain.

-

Inhibition Assay: Free DNP-L-Phe will act as a potent competitive inhibitor (

).[1][2] -

Stereochemical Control: Free DNP-D-Phe will often show significantly lower affinity (higher

) because the side chain orientation clashes with the antibody's binding cleft, even though the DNP ring is identical.[1][2]

Caption: Stereoselective binding logic. Antibodies raised against L-isomer immunogens show reduced affinity for D-isomer haptens due to steric hindrance in the binding pocket.[1][2]

Analytical Summary Table

| Parameter | DNP-L-Phenylalanine | DNP-D-Phenylalanine |

| Primary Use | Biological standard, metabolic substrate, high-affinity hapten.[2] | Negative control, chiral standard, proteolysis-resistant probe.[2] |

| Enzymatic Susceptibility | High (e.g., Carboxypeptidase Y).[1] | Negligible / Resistant. |

| Antibody Binding ( | High (if immunogen was L-based).[1][2] | Low (typically 1-2 orders of magnitude lower).[1][2] |

| HPLC Elution | Elutes 2nd on Chiralpak AD-H (typical). | Elutes 1st on Chiralpak AD-H (typical).[1][2] |

| Cellular Uptake | Transported by L-amino acid transporters (LAT1).[1][2] | Poor affinity for L-transporters.[1][2] |

References

-

Sanger, F. (1945). The free amino groups of insulin.[4] Biochemical Journal, 39(5), 507–515.

-

Velick, S. F., Parker, C. W., & Eisen, H. N. (1960). Excitation energy transfer and the quantitative study of the antibody hapten reaction. Proceedings of the National Academy of Sciences, 46(11), 1470–1482.[7] [1][2]

-

Hayashi, R., Moore, S., & Stein, W. H. (1973). Carboxypeptidase Y from yeast: Large scale preparation and the characterization of the subunits. Journal of Biological Chemistry, 248(6), 2296–2302.

-

PubChem. (2023). N-(2,4-Dinitrophenyl)-L-phenylalanine Compound Summary. National Library of Medicine.

Sources

- 1. N-(2,4-Dinitrophenyl)-L-phenylalanine | C15H13N3O6 | CID 7266694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1655-54-5: N-2,4-dnp-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 3. medium.com [medium.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. scispace.com [scispace.com]

- 6. Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-2,4-DNP-L-Phenylalanine: Solubility Architecture and Partitioning Dynamics

[1]

Executive Summary

N-2,4-Dinitrophenyl-L-phenylalanine (DNP-Phe) serves as a critical reference standard in protein sequencing and chromatographic analysis.[1] Its utility is defined by a distinct solubility inversion compared to its precursor, L-phenylalanine.[1] While native phenylalanine acts as a zwitterion with high aqueous affinity, the introduction of the dinitrophenyl (DNP) moiety obliterates the basicity of the

Chemical Fundamentals: The Hydrophobic Shift

To understand the solubility profile of DNP-Phe, one must analyze the structural transformation of the amino terminus.[1]

Structural Comparison[1][2]

-

L-Phenylalanine (Native): Exists primarily as a zwitterion at neutral pH (

and -

N-2,4-DNP-L-Phenylalanine (Derivatized): The reaction with 1-fluoro-2,4-dinitrobenzene (Sanger’s Reagent) attaches an electron-withdrawing dinitrophenyl ring to the nitrogen.[1]

-

Loss of Basicity: The strong electron-withdrawing nature of the nitro groups delocalizes the nitrogen's lone pair into the aromatic ring. The amine can no longer accept a proton; it ceases to be basic.

-

Retention of Acidity: The carboxylic acid group (

) remains functional (pKa -

Result: The molecule behaves as a weak acid, not a zwitterion.

-

Visualization of Solvation Mechanisms

The following diagram illustrates the structural shift and its impact on solvent interaction.

Figure 1: Reaction pathway and solubility bifurcation of DNP-Phenylalanine based on pH conditions.[1]

Solubility Profile: Water vs. Organic Solvents[1][3][4][5][6]

The solubility of DNP-Phe is strictly pH-dependent in aqueous systems and highly favorable in polar organic solvents.[1]

Comparative Solubility Matrix

| Solvent System | Condition | Solubility Status | Mechanistic Driver |

| Water | Acidic (pH < 2) | Insoluble | Carboxyl group protonated ( |

| Water | Alkaline (pH > 8) | Soluble | Carboxyl group deprotonated ( |

| Diethyl Ether | Neutral/Acidic | Highly Soluble | Absence of zwitterionic charge allows solvation by ether. |

| Ethanol / Acetone | General | Soluble | Solvates both the aromatic rings and the polar carboxyl tail. |

| Benzene / Toluene | General | Moderately Soluble | Favorable interaction with DNP and Phenyl |

The "Ether-Soluble" Classification

In the context of the Sanger Method, DNP-amino acids are categorized into two groups based on their partitioning between ether and acidic water :

-

Ether-Soluble: DNP-Phe, DNP-Leu, DNP-Val, DNP-Ala, DNP-Gly.[1] (Most mono-amino, mono-carboxylic acids).[1]

-

Water-Soluble (Acid-Soluble): DNP-Arg, DNP-His.[1] (These retain a positive charge on the side chain, preventing ether extraction).

Critical Insight: DNP-Phenylalanine belongs to the Ether-Soluble group.[1] This property is the basis for its isolation from protein hydrolysates.

Experimental Protocol: Partitioning & Extraction

This protocol describes the isolation of N-terminal DNP-Phenylalanine from a peptide hydrolysate.[1] This workflow validates the solubility principles described above.

Workflow Logic (Sanger's Extraction)

The extraction relies on "pH switching" to move the molecule between phases.

-

Coupling (pH 8.5): DNP-Phe is formed.[1] It is soluble (anionic).[1]

-

Hydrolysis (6N HCl): Peptide bonds break.[1] DNP-Phe becomes protonated (neutral).[1]

-

Extraction (Ether): DNP-Phe partitions into the organic phase, leaving salts and free amino acids in the water.

Step-by-Step Methodology

Reagents:

Procedure:

-

Derivatization: Dissolve the peptide (or Phe standard) in 1% NaHCO

. Add 2 volumes of 5% DNFB in ethanol. Shake for 2 hours at room temperature in the dark (DNP derivatives are light-sensitive).-

Checkpoint: The solution should turn bright yellow.

-

-

Acidification: Acidify the reaction mixture carefully with 6N HCl until pH < 2.

-

Observation: DNP-Phe may precipitate as a yellow solid or turn the solution cloudy (insoluble in acid water).[1]

-

-

Ether Extraction: Add an equal volume of diethyl ether. Shake vigorously for 1 minute.

-

Separation: Centrifuge or let stand. The yellow color (DNP-Phe) will migrate into the top ether layer .

-

Note: Free amino acids (unreacted) remain in the lower aqueous phase (as cations

).

-

-

Purification: Remove the ether layer.[2] Wash with a small volume of 0.1N HCl to remove trapped water-soluble impurities.[1] Evaporate the ether to obtain crystalline DNP-Phe.[1]

Partitioning Diagram[1]

Figure 2: Partition chromatography workflow for isolating DNP-Phenylalanine.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Recovery in Ether | pH of aqueous phase is not acidic enough.[1] | Ensure pH < 2. If pH > 4, the carboxyl group ionizes ( |

| Emulsion Formation | Protein precipitation or vigorous shaking. | Add a few drops of ethanol or centrifuge at 2000 x g to break the emulsion. |

| Decomposition | Photodegradation of DNP group. | Perform all reactions and extractions in low light or amber glassware. |

| Co-extraction of Artifacts | Dinitrophenol (hydrolysis byproduct of DNFB). | Dinitrophenol is also ether-soluble.[1][3] It can be removed by sublimation or specific chromatographic steps (e.g., silica gel). |

References

-

Sanger, F. (1945).[1] "The free amino groups of insulin."[2] Biochemical Journal, 39(5), 507–515.[1] Link

-

Porter, R. R., & Sanger, F. (1948).[1] "The free amino groups of haemoglobins." Biochemical Journal, 42(2), 287–294.[1] Link

-

Biserte, G., et al. (1959).[1] "Chromatography of DNP-amino acids." Journal of Chromatography A, 2, 225-271.[1] Link[1]

-

PubChem. (n.d.).[4] "N-(2,4-Dinitrophenyl)-L-phenylalanine Compound Summary." National Library of Medicine. Link

role of DNP-L-phenylalanine as a chromophoric amino acid derivative

The Role of DNP-L-Phenylalanine as a Chromophoric Amino Acid Derivative: A Technical Guide

Executive Summary

N-2,4-Dinitrophenyl-L-phenylalanine (DNP-L-Phe) serves as a critical chromophoric probe in protein chemistry and enzymology.[1][2] Unlike standard fluorogenic substrates that rely on hydrolytic cleavage for signal generation, DNP-L-Phe functions primarily through induced circular dichroism (ICD) and Förster Resonance Energy Transfer (FRET) quenching.[2] Its utility is defined by the dinitrophenyl (DNP) moiety, which acts as a spectroscopic reporter for the active site environment of metalloproteases—specifically Carboxypeptidase A (CPA)—and as a potent non-fluorescent acceptor in kinetic assays. This guide details the synthesis, physicochemical properties, and experimental protocols for utilizing DNP-L-Phe to map enzyme active sites and monitor proteolytic events.[2]

Chemical & Physical Properties[1][2][3][4][5][6]

DNP-L-Phenylalanine is a derivative of L-phenylalanine modified at the

| Property | Specification |

| IUPAC Name | N-(2,4-Dinitrophenyl)-L-phenylalanine |

| Molecular Formula | |

| Molecular Weight | 331.28 g/mol |

| Appearance | Yellow crystalline solid |

| Absorbance Max ( | ~360 nm (broad band) |

| Extinction Coefficient ( | |

| Solubility | Soluble in organic solvents (Ethanol, Acetone); sparingly soluble in water; soluble in alkaline aqueous buffers.[1][2] |

| pKa Values | Carboxyl group: ~3.5; DNP-amine is non-basic due to electron withdrawal.[2] |

Chromophoric Utility

The DNP group is an electron-deficient aromatic system. Its absorption spectrum overlaps significantly with the emission spectrum of Tryptophan (

Mechanistic Enzymology: The Carboxypeptidase A (CPA) Interaction

DNP-L-Phe is not a substrate for rapid hydrolysis by CPA; rather, it acts as a competitive inhibitor and conformational probe .[2] Its interaction with CPA is a classic model for studying the "induced fit" and the geometry of the hydrophobic S1' subsite.

Induced Circular Dichroism (ICD)

Free DNP-L-Phe in solution exhibits no circular dichroism in the visible region (>300 nm) because the DNP chromophore is planar and rotates freely. However, upon binding to CPA:

-

Chiral Locking: The L-phenylalanine side chain anchors into the hydrophobic pocket (S1').

-

Coordination: The carboxylate group interacts with the active site Zinc (

) or Arg-145. -

Restricted Rotation: The DNP group is held rigidly in an asymmetric environment.

-

Signal Generation: This induces a strong negative Circular Dichroism signal at ~360 nm (extrinsic Cotton effect).[2]

Diagnostic Value: The magnitude and sign of this ICD signal are sensitive reporters of the active site conformation. Perturbations (e.g., pH changes, metal ion substitution

FRET Quenching Mechanism

In peptide substrates designed for other proteases, DNP-L-Phe is often incorporated as the N-terminal residue to quench a C-terminal fluorophore (e.g., Aminobenzoic acid, Abz).[2]

-

Intact Substrate: DNP (Acceptor) absorbs energy from Abz (Donor).[2] Fluorescence is quenched.[2]

-

Proteolysis: Cleavage of the peptide backbone separates DNP from Abz.

-

Signal: Fluorescence recovery of Abz is proportional to enzyme activity.[2]

Experimental Protocols

Protocol A: Synthesis of N-2,4-DNP-L-Phenylalanine (Sanger's Method)

This protocol utilizes nucleophilic aromatic substitution (

Reagents:

-

1-Fluoro-2,4-dinitrobenzene (DNFB) (Warning: Vesicant)

-

Sodium Bicarbonate (

) -

Ethanol

-

Hydrochloric Acid (1 M and 6 M)

Workflow:

-

Solubilization: Dissolve 1.0 g of L-Phenylalanine and 2.0 g of

in 25 mL of water. -

Reaction: Add a solution of 1.0 mL DNFB in 50 mL ethanol. The mixture will turn bright yellow.

-

Incubation: Shake mechanically for 2 hours at room temperature in the dark (DNFB is light sensitive).

-

Workup: Evaporate ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ether to remove unreacted DNFB.[2] Discard the ether layer.

-

Precipitation: Acidify the aqueous layer carefully with 6 M HCl to pH ~1-2.[2] The DNP-L-Phe will precipitate as a yellow oil or solid.

-

Crystallization: Recrystallize from aqueous ethanol to obtain pure yellow needles.

Protocol B: Active Site Titration of CPA using Induced CD

Objective: Determine the binding affinity (

-

Preparation: Prepare a 10

M solution of CPA in 1 M NaCl, 0.05 M Tris-HCl, pH 7.5. -

Baseline: Record the CD spectrum of the enzyme alone from 300 nm to 450 nm (should be near zero).

-

Titration: Add aliquots of DNP-L-Phe (stock 10 mM in buffer) to the enzyme solution.

-

Measurement: Record the CD spectrum after each addition. Monitor the development of the negative peak at 360 nm.

-

Analysis: Plot

vs. [DNP-Phe]. Fit to a hyperbolic binding isotherm to extract

Data Analysis & Interpretation

When analyzing the interaction of DNP-L-Phe with enzymes, the following parameters are critical:

| Parameter | Symbol | Typical Value (CPA) | Interpretation |

| Dissociation Constant | Indicates moderate affinity; DNP-Phe mimics the substrate but binds non-productively. | ||

| Induced Ellipticity | Negative Cotton Effect | Confirming specific binding in the chiral hydrophobic pocket. | |

| Quenching Efficiency | > 95% (in FRET peptides) | High efficiency due to strong spectral overlap with Trp/Abz.[2] |

Troubleshooting Note:

-

High Background: If the absorbance at 360 nm exceeds 1.0, the CD signal-to-noise ratio will degrade due to insufficient light reaching the detector. Keep path lengths short (0.1 cm or 1 cm) and concentrations optimized.

-

Solubility: DNP-Phe can precipitate in acidic buffers.[2] Ensure pH > 6.0 for stock solutions or use a small percentage of DMSO (<5%).[2]

References

-

Vallee, B. L., & Riordan, J. F. (1968).[2] Chemical approaches to the properties of active sites of enzymes. Brookhaven Symposia in Biology, 21, 91-119.[2]

-

Auld, D. S., & Vallee, B. L. (1970).[2] Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of oligopeptides. Biochemistry, 9(22), 4352-4359.[2]

-

Sanger, F. (1945).[2] The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.[2]

-

Meldal, M., & Breddam, K. (1991).[2] Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases: Multicolumn peptide synthesis of enzyme substrates for subtilisin Carlsberg and pepsin.[2] Analytical Biochemistry, 195(1), 141-147.[2]

-

Lakowicz, J. R. (2006).[2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[2][11] (Standard reference for FRET mechanisms).

Sources

- 1. CAS 1655-54-5: N-2,4-dnp-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 7. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Use of circular dichroism to study the interaction of carboxypeptidase A with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PhotochemCAD | L-Phenylalanine [photochemcad.com]

Spectroscopic Characterization and Assay Utility of N-(2,4-Dinitrophenyl)-L-Phenylalanine (DNP-L-Phe)

Executive Summary

This technical guide provides a comprehensive analysis of the UV-Vis absorption properties of N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-L-Phe) .[1] Designed for researchers in biochemistry and drug development, this document details the physicochemical basis of the compound's chromogenic behavior, its molar extinction coefficient, and its critical utility as a ligand in enzymatic assays (specifically Carboxypeptidase A).

Physicochemical Profile

DNP-L-Phe (CAS: 1655-54-5) is a derivative of L-phenylalanine where the amino group is modified with a 2,4-dinitrophenyl (DNP) moiety.[1][2][3][4] This modification introduces a strong chromophore, shifting the absorption from the UV range (typical of native phenylalanine) into the visible "yellow" region.[1]

Table 1: Core Physicochemical Data

| Parameter | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 331.28 g/mol | |

| Appearance | Yellow Crystalline Solid | Distinctive DNP color |

| Solubility (Water) | Low / Sparingly Soluble | Requires pH adjustment or organic co-solvent |

| Solubility (Organic) | Soluble | Ethanol, Acetone, Ethyl Acetate |

| pKa (Carboxyl) | ~3.5 - 4.0 | Typical of amino acid carboxyl groups |

UV-Vis Absorption Spectrum Data

The spectroscopic utility of DNP-L-Phe relies on the electronic transitions within the dinitrophenyl ring system.[1] Unlike native phenylalanine, which has a weak absorption maximum at 257.5 nm (

Spectral Characteristics

The absorption spectrum of DNP-amino acids is pH-dependent due to the protonation state of the amine and the resonance of the nitro groups.[1]

-

Primary Absorption Max (

): 360 nm (in standard alkaline buffers like -

Secondary Absorption: Significant absorption occurs in the UV region (~260 nm), but this overlaps with protein absorbance, making the 360 nm peak the standard for quantification.[1]

Table 2: Quantitative Spectral Data (Aqueous Buffer, pH 8.0)

| Wavelength ( | Molar Extinction Coefficient ( | Application |

| 360 nm | 17,400 | Primary Quantification |

| 260 nm | ~10,000 - 12,000 | Secondary (Interference prone) |

Technical Insight: The value of

is widely accepted for DNP-amino acids in bicarbonate buffers. However, in strong acid (1N HCl), theshifts blue to ~350 nm, and the extinction coefficient drops slightly. In strong alkali (1N NaOH), a red shift to ~390 nm may occur.

Experimental Protocol: Preparation and Quantification

To ensure data integrity, the following self-validating protocol should be used to prepare a standard stock solution.

Reagents[1]

-

DNP-L-Phe Solid: >98% purity (HPLC grade).[2]

-

Solvent: 1% Sodium Bicarbonate (

) solution or 50 mM Tris-HCl (pH 8.0).-

Reasoning: DNP-L-Phe is an acid; alkaline pH ensures deprotonation of the carboxyl group, significantly enhancing solubility in water.[1]

-

Step-by-Step Workflow

-

Weighing: Accurately weigh 3.31 mg of DNP-L-Phe (

). -

Solubilization: Transfer to a 10 mL volumetric flask. Add 5 mL of 1%

.[1][5] Vortex until fully dissolved (solution will turn bright yellow). -

Dilution: Bring to volume (10 mL) with water.

-

Concentration:

(

-

-

Verification (Self-Validation):

-

Dilute the stock 1:20 (50

stock + 950 -

Measure Absorbance at 360 nm (

). -

Pass Criteria:

must be between 0.85 and 0.89 (based on -

Calculation:

.

-

Application: Carboxypeptidase A (CPA) Interaction

DNP-L-Phe is frequently used in enzymology not just as a standard, but as a competitive ligand or inhibitor for Carboxypeptidase A (CPA). It binds to the active site, allowing researchers to map the hydrophobic pocket (S1' subsite) of the enzyme.[1]

Mechanistic Pathway

The following diagram illustrates the workflow for using DNP-L-Phe to determine enzyme active site occupancy or inhibition constants (

Figure 1: Experimental workflow for determining the inhibition constant (

Mechanistic Insight

DNP-L-Phe binds to the hydrophobic pocket of CPA.[1] The DNP group mimics the bulky aromatic side chains of natural substrates but, depending on the exact linkage and pH, may not be hydrolyzed, effectively blocking the active site zinc ion from accessing the scissile bond of the reporter substrate.[1]

References

-

PubChem. (2025).[4] N-(2,4-Dinitrophenyl)-L-phenylalanine Compound Summary. National Library of Medicine.[1] [Link]

-

PhotochemCAD. (2018). L-Phenylalanine Absorption Spectrum Data. [Link]

Sources

- 1. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]

- 2. CAS 1655-54-5: N-2,4-dnp-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 3. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) IR Spectrum [m.chemicalbook.com]

- 4. N-(2,4-Dinitrophenyl)-L-phenylalanine | C15H13N3O6 | CID 7266694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Methodological & Application

protocol for synthesizing N-(2,4-Dinitrophenyl)-L-phenylalanine from Sanger's reagent

[1][2]

Author:1Executive Summary

This application note details the synthesis of N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-L-Phe) utilizing Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene).[1][2] Historically significant for its role in Frederick Sanger’s Nobel Prize-winning determination of the insulin structure, this reaction remains a fundamental pedagogical and analytical tool in protein chemistry.[1]

The protocol leverages the principles of Nucleophilic Aromatic Substitution (

Scientific Principles & Mechanism[1]

The Chemical Pathway ( )

Unlike standard electrophilic aromatic substitution, this reaction proceeds via an Addition-Elimination mechanism.[1] The benzene ring of Sanger's reagent is highly electron-deficient due to the two nitro groups (

-

Nucleophilic Attack: The lone pair of the L-phenylalanine amino group attacks the ipso-carbon (C1) of the FDNB ring.[1]

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms (Meisenheimer complex), where the negative charge is delocalized onto the nitro groups.

-

Elimination: The aromaticity is restored by the ejection of the fluoride ion (

), which is an excellent leaving group in

Reaction Mechanism Diagram

Figure 1: The Addition-Elimination mechanism (

Materials & Reagents

Reagent List

| Reagent | CAS No. | Role | Grade/Purity |

| L-Phenylalanine | 63-91-2 | Nucleophile | |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | 70-34-8 | Electrophile (Sanger's Reagent) | |

| Sodium Bicarbonate ( | 144-55-8 | Base (pH Buffer) | ACS Reagent |

| Ethanol (Absolute) | 64-17-5 | Solvent (Co-solvent) | ACS Reagent |

| Hydrochloric Acid (1N) | 7647-01-0 | Precipitating Agent | Standard Solution |

| Diethyl Ether | 60-29-7 | Extraction Solvent | ACS Reagent |

Safety & Handling (Critical)

-

FDNB Hazard: 1-Fluoro-2,4-dinitrobenzene is a potent vesicant and sensitizer.[1] It causes severe dermatitis and yellow staining of the skin.

-

Control: Double-glove (Nitrile) and work exclusively in a fume hood.[1]

-

-

DNP Derivatives: Dinitrophenyl compounds can be light-sensitive; protect reaction vessels from direct sunlight (wrap in foil if necessary).[1]

Experimental Protocol

Preparation of Reactants

-

Aqueous Phase: Dissolve

of L-Phenylalanine (-

Rationale: The bicarbonate maintains a pH

. This ensures the amino group is deprotonated (

-

-

Organic Phase: Dissolve

(-

Note: A slight molar excess of FDNB ensures complete derivatization of the amino acid.

-

Reaction Workflow

-

Mixing: Add the FDNB/Ethanol solution to the aqueous amino acid solution.

-

Incubation: Stir the mixture vigorously at Room Temperature for 2 hours.

-

Observation: The solution will turn a bright, deep yellow color immediately, darkening over time.

-

Control: Do not heat excessively; high temperatures promote the hydrolysis of FDNB to 2,4-dinitrophenol (a contaminant).[1]

-

-

Completion Check: Analyze a spot by TLC (Silica gel; Solvent: n-Butanol/Acetic Acid/Water 4:1:1) to confirm consumption of free phenylalanine (ninhydrin negative).

Workup & Purification[1]

-

Removal of Excess Reagent:

-

Add

of water to the reaction mixture. -

Extract the alkaline solution twice with

of Diethyl Ether . -

Mechanism:[1][2][3][4] Unreacted FDNB is soluble in ether. The product (DNP-Phe) exists as a carboxylate salt (

) at this pH and remains in the aqueous layer.[1] Discard the yellow ether layer into hazardous waste.

-

-

Precipitation:

-

Cool the aqueous layer in an ice bath.

-

Slowly add 1N HCl dropwise with stirring until the pH reaches

. -

Observation: The bright yellow DNP-L-Phenylalanine will precipitate as an oil or solid (which crystallizes upon standing/scratching).[1]

-

-

Crystallization:

-

Filter the crude solid.

-

Recrystallize from a mixture of Methanol/Water (1:1) .

-

Dry the yellow needles in a vacuum desiccator.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and purification of DNP-L-Phenylalanine.

Characterization & Quality Control

Physical Properties

| Property | Expected Value | Notes |

| Appearance | Bright Yellow Needles | Distinctive DNP chromophore |

| Melting Point | Literature standard [1][2] | |

| Solubility | Soluble in organic solvents (Acetone, EtOAc); Insoluble in water (acidic form) | - |

Troubleshooting

-

Oily Product: If the product separates as an oil upon acidification, induce crystallization by scratching the glass vessel with a rod or seeding with a DNP-Phe crystal.

-

Low Yield: Ensure the pH during reaction remained

. If the pH drops, the amino group protonates ( -

Contamination: If the melting point is low (

), the product may contain 2,4-dinitrophenol (hydrolysis byproduct).[1] This can be removed by washing the solid with dilute benzene or repeating the ether extraction step on the alkaline solution.

References

-

TCI Chemicals. Product Specification: N-(2,4-Dinitrophenyl)-L-phenylalanine. Retrieved from [1]

-

Sanger, F. (1945).[5][6][7] "The free amino groups of insulin."[5][8] Biochemical Journal, 39(5), 507–515.[5]

-

National Institutes of Health (NIH) PubChem. Compound Summary: N-(2,4-Dinitrophenyl)-L-phenylalanine.[1] Retrieved from [1]

-

Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar. Retrieved from

Sources

- 1. CAS 1655-54-5: N-2,4-dnp-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. nobelprize.org [nobelprize.org]

- 6. Fred Sanger, the father of DNA sequencing, cut his teeth doing protein sequencing and snagged a Nobel in the process! [omic.ly]

- 7. On ‘A method for the determination of amino acid sequence in peptides’ by P. Edman - PMC [pmc.ncbi.nlm.nih.gov]

- 8. garfield.library.upenn.edu [garfield.library.upenn.edu]

Application Note: Kinetic Profiling of Chymotrypsin using DNP-L-Phenylalanine Ethyl Ester

This Application Note is designed for researchers and drug development professionals conducting kinetic characterization of

Note on Substrate Identity:

While "DNP-L-phenylalanine" (the free acid) is the product of the reaction, it acts as a competitive inhibitor. The actual substrate required for kinetic turnover is the ester derivative, typically

Introduction & Mechanistic Principle

-Chymotrypsin (EC 3.4.21.1) is a serine protease that preferentially cleaves peptide bonds at the C-terminus of aromatic amino acid residues (Phe, Trp, Tyr).[1][2] The catalytic mechanism follows a Ping-Pong Bi-Bi pathway involving a covalent acyl-enzyme intermediate.When using DNP-Phe-OEt , the 2,4-dinitrophenyl (DNP) group serves as an N-terminal chromophore. Unlike simple aliphatic esters (e.g., ATEE), the DNP tag allows for spectrophotometric monitoring in the near-UV/visible region (

Reaction Scheme:

-

Acylation: Enzyme (E) attacks the ester bond of the substrate (S), releasing Ethanol (

) and forming the DNP-Phe-Enzyme intermediate ( -

Deacylation: Water attacks the intermediate, releasing DNP-L-Phenylalanine (

) and regenerating the free enzyme.

Diagram: Chymotrypsin Catalytic Cycle with DNP-Phe-OEt

Caption: The Ping-Pong mechanism of chymotrypsin. The rate-limiting step for ester substrates is typically deacylation.

Materials & Preparation

To ensure assay validity, reagents must be prepared to minimize spontaneous hydrolysis and solvent effects.

Reagents

| Component | Specification | Role |

| Enzyme | Prevents trypsin contamination.[3] | |

| Substrate | Specific chromogenic substrate. | |

| Buffer | 80 mM Tris-HCl, pH 7.8 | Optimal pH for catalytic triad (His57). |

| Stabilizer | 100 mM CaCl | Stabilizes enzyme structure; prevents autolysis. |

| Solvent | DMSO or Methanol (HPLC Grade) | Solubilizes the hydrophobic substrate. |

Preparation Protocol

-

Assay Buffer (pH 7.8): Dissolve Tris base in ultrapure water. Add CaCl

to a final concentration of 100 mM. Adjust pH to 7.8 with HCl at 25°C. Filter through a 0.22 -

Enzyme Stock (

M): Dissolve lyophilized chymotrypsin in 1 mM HCl (prevents autolysis). Store on ice. Determine concentration using -

Substrate Stock (100 mM): Dissolve DNP-Phe-OEt in 100% DMSO.

-

Critical Check: Ensure the solution is clear yellow. If cloudy, sonicate briefly. Store in dark at -20°C.

-

Experimental Protocol (Kinetic Assay)

This protocol uses a continuous spectrophotometric assay. The detection principle relies on the differential extinction coefficient (

Step-by-Step Methodology

-

Spectral Validation (Self-Validating Step):

-

Before running kinetics, prepare two cuvettes: one with Substrate only (in buffer) and one with Product (DNP-Phe-OH) only.

-

Scan absorbance from 300–450 nm.

-

Identify the wavelength of maximal difference (

). Typically, 360 nm is used. -

Note: If

is small, perform the assay at pH 7.0–7.5 where the ionization state of the product carboxylate maximizes the spectral shift.

-

-

Reaction Setup (Standard Cuvette: 1 mL):

-

Blank: 980

L Buffer + 10 -

Sample: Mix Buffer and Substrate first to establish a baseline.

-

| Order | Component | Volume ( | Final Conc. |

| 1 | Assay Buffer (+ CaCl | 970 | - |

| 2 | Substrate Stock (in DMSO) | 10 - 50 | 0.1 - 5.0 mM |

| 3 | Incubate | 3 min | Equilibrate to 25°C |

| 4 | Enzyme Stock | 10 - 20 | 100 - 200 nM |

-

Measurement:

-

Initiate reaction by adding Enzyme.

-

Immediately mix by inversion (do not vortex vigorously).

-

Monitor Absorbance at 360 nm for 3–5 minutes.

-

Record the initial linear rate (

).

-

Workflow Diagram

Caption: Experimental workflow for determining initial velocity (

Data Analysis & Calculation

To extract kinetic constants (

Convert Rate to Concentration

Convert the slope (Abs/min) to Velocity (

-

: Difference in extinction coefficient between Product and Substrate (typically determined experimentally, approx.

- : Path length (1 cm).

Michaelis-Menten Fitting

Plot

Catalytic Constant ( )

- : Molar concentration of active sites.

Troubleshooting & Validation (Self-Validating Systems)

| Issue | Mechanistic Cause | Corrective Action |

| High Background Rate | Spontaneous hydrolysis of the ester bond in alkaline pH. | Reduce pH to 7.0–7.4; ensure DMSO stock is fresh and dry. |

| Non-Linear Progress Curve | Product inhibition (DNP-Phe is a competitive inhibitor) or substrate depletion. | Use initial rates ( |

| Low Signal ( | Spectral overlap between Ester and Acid forms. | Perform a pH titration of the product to find the |

| Pre-steady State Burst | Rapid acylation followed by slow deacylation (typical for esters). | If a "burst" is observed, |

References

-

Worthington Biochemical Corporation. "Chymotrypsin Assay Protocol." Worthington Enzyme Manual. Link

-

Sigma-Aldrich.

-Chymotrypsin." Technical Bulletin. Link - Bender, M. L., et al. "The Kinetics of the -Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate." Journal of the American Chemical Society, 1957. (Foundational text on ester hydrolysis mechanisms).

-

Hummel, B. C. "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology, 1959. (Basis for ester-based UV assays).[3]

Sources

Application Note: Fluorescence Quenching Assay for Anti-DNP Antibody Affinity Determination

Abstract & Principle

This guide details the protocol for determining the equilibrium dissociation constant (

The Mechanism

Antibodies contain Trp residues within their variable regions (

Critical Technical Challenge: DNP is a chromophore that absorbs light at both the excitation (280 nm) and emission (340 nm) wavelengths. This causes the Inner Filter Effect (IFE) , an optical artifact that mimics quenching. This protocol includes a mandatory mathematical correction for IFE to ensure data integrity (Lakowicz, 2006).

Materials & Reagents

| Reagent/Equipment | Specification | Purpose |

| Anti-DNP Antibody | Purified IgG or Fab (>95% purity) | Target protein. Concentration: ~0.5 - 1.0 |

| Ligand | Monovalent hapten. Stock: 1 mM in buffer. | |

| Assay Buffer | PBS (pH 7.4) or TBS | Physiological binding environment. Avoid Trp-containing buffers. |

| Spectrofluorometer | High-sensitivity (e.g., Horiba, Cary) | Must support stepwise titration and magnetic stirring. |

| Quartz Cuvette | 10 mm pathlength, 4 clear windows | Required for fluorescence; plastic absorbs UV. |

| UV-Vis Spectrophotometer | Matching pathlength | Required for measuring absorbance for IFE correction. |

Experimental Workflow

The following diagram outlines the logical flow of the experiment, emphasizing the parallel requirement of fluorescence and absorbance measurements for valid data.

Figure 1: Iterative workflow for fluorescence titration with mandatory absorbance correction.

Detailed Protocol

Phase 1: Preparation

-

Buffer Blanking: Fill the quartz cuvette with 2.0 mL of Assay Buffer. Record the background fluorescence (excitation 280 nm, emission 340 nm) and subtract this from all subsequent readings.

-

Antibody Sample: Dilute the anti-DNP antibody to approximately 0.5

M (approx. 75-

Expert Note: The concentration must be accurately known (via

using

-

-

Ligand Stock: Prepare a 500

M stock of

Phase 2: Titration Loop

Perform the following steps for 10–15 data points, ensuring you span the range from 0% to >90% saturation.

-

Initial Reading (

): Place the antibody solution in the fluorometer with magnetic stirring. Equilibrate to 25°C. Record the initial fluorescence intensity at 340 nm ( -

Absorbance Reading (

): Immediately measure the absorbance of the same sample at 280 nm ( -

Titration: Add a small volume (e.g., 1–5

L) of DNP-Lysine stock.-

Self-Validating Step: Keep cumulative volume change <5% to minimize dilution errors. If >5%, apply dilution correction:

.

-

-

Equilibration: Allow 60 seconds for mixing and binding equilibrium.

-

Measurement: Record the new fluorescence (

) and absorbance values (-

Note: As DNP concentration increases,

and

-

Data Analysis & Calculation

Step 1: Inner Filter Effect (IFE) Correction

Raw fluorescence data (

Use the standard correction formula (Lakowicz, 2006):

| Parameter | Definition |

| True fluorescence intensity representing the biological state. | |

| Raw intensity measured by the instrument. | |

| Total absorbance of the sample at excitation wavelength (280 nm). | |

| Total absorbance of the sample at emission wavelength (340 nm). |

Step 2: Calculate Quenching ( )

Convert corrected fluorescence to fractional quenching:

Step 3: Binding Isotherm Fitting

Fit the data to the quadratic binding equation (preferred over Scatchard for accurate

- : Observed quenching fraction.

- : Maximum quenching at saturation (fitted parameter, typically 0.6–0.8 for anti-DNP).

- : Total concentration of added DNP-Lysine.

-

: Total concentration of Antibody binding sites (2

- : Dissociation constant (fitted parameter).[2]

Troubleshooting & Controls

| Issue | Probable Cause | Corrective Action |

| Non-saturating curve | Ligand concentration too low relative to | Increase ligand stock concentration. Ensure final |

| Sigmoidal curve | Cooperativity or mixing artifact. | Anti-DNP IgG is usually non-cooperative. Check stirring efficiency. |

| Aggregation or precipitation. | Check for turbidity. DNP-Ab complexes can precipitate at high concentrations. | |

| Linear decrease (no plateau) | Inner Filter Effect dominating. | Verify IFE correction.[3][4] If |

References

-

Eisen, H. N., & Siskind, G. W. (1964). Variations in Affinities of Antibodies during the Immune Response. Biochemistry, 3(7), 996–1008.

-

Velick, S. F., Parker, C. W., & Eisen, H. N. (1960). Excitation Energy Transfer and the Quantitative Study of the Antibody Hapten Reaction. Proceedings of the National Academy of Sciences, 46(11), 1470–1482.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[5] (Chapter 8: Quenching of Fluorescence).

- Harris, D. A., & Bashford, C. L. (1987).Spectrophotometry and Spectrofluorimetry: A Practical Approach. IRL Press.

Sources

- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]

- 2. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.horiba.com [static.horiba.com]

- 4. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: Equilibrium Dialysis Protocol for DNP-L-Phenylalanine Hapten Binding

Abstract & Scope

This technical guide details the "Gold Standard" protocol for determining the intrinsic association constant (

Principle of Operation

Equilibrium dialysis relies on the thermodynamic equilibration of a small ligand (hapten) across a semi-permeable membrane that retains the macromolecule (antibody).[1]

-

Chamber A (Retentate): Contains Antibody (

) + Ligand ( -

Chamber B (Dialysate): Contains only Ligand (

). -

The Membrane: A cellulose barrier (typically 10–14 kDa MWCO) allows free passage of DNP-L-Phe (~331 Da) but blocks the Antibody (~150,000 Da).

At equilibrium, the chemical potential of the free ligand is identical in both chambers. Therefore, the concentration of ligand in Chamber B equals the concentration of free ligand in Chamber A. Any excess ligand in Chamber A is attributed to specific binding by the antibody.

The Donnan Effect (Critical Theory)

Because antibodies are polyelectrolytes and DNP-L-Phe carries a charge (zwitterionic/anionic at pH 7.4), the Gibbs-Donnan effect can cause an uneven distribution of the small diffusible ions to balance the charge of the non-diffusible protein.

-

Correction: This protocol utilizes a high ionic strength buffer (0.15 M NaCl) to suppress the Donnan effect to negligible levels (Eisen & Karush, 1949).

Materials & Reagents

Reagents

-

Ligand:

-DNP-L-Phenylalanine (High purity, >98%). -

Protein: Purified Anti-DNP Antibody (IgG or IgE fraction).

-

Buffer (PBS): 0.01 M Sodium Phosphate, 0.15 M NaCl, pH 7.4. Note: Sodium azide (0.02%) is recommended to prevent bacterial growth during the 16+ hour incubation.

-

Standard: 2,4-Dinitrophenol (for extinction coefficient verification if necessary).

Equipment

-

Equilibrium Dialysis Apparatus: Teflon or Acrylic micro-chambers (e.g., Harvard Apparatus or equivalent).

-

Membranes: Regenerated Cellulose, MWCO 12-14 kDa.

-

Spectrophotometer: Capable of reading absorbance at 360 nm (UV-Vis).

Experimental Workflow

Diagrammatic Overview (DOT Visualization)

Caption: Workflow for Equilibrium Dialysis. Blue/Red nodes indicate critical analytical steps. Yellow/Green nodes indicate physical manipulation.

Detailed Protocol

Step 1: Membrane Preparation

Dialysis membranes contain glycerol and sulfur traces that absorb UV light and interfere with DNP quantification.

-

Boil membranes in 500 mL of distilled water with 1 mM EDTA and 2% Sodium Bicarbonate for 10 minutes.

-

Rinse thoroughly with distilled water.

-

Boil again in distilled water (10 mins).

-

Store in 30% Ethanol at 4°C if not using immediately. Rinse with PBS before use.

Step 2: Ligand Concentration Determination

DNP-L-Phe has a strong absorbance at 360 nm . You must determine the exact Molar Extinction Coefficient (

-

Prepare a stock solution of DNP-L-Phe in PBS.

-

Create a serial dilution curve.

-

Measure

. Plot

Step 3: Experimental Setup

Set up a series of chambers (typically 6–10) to cover a range of hapten concentrations spanning the expected

| Chamber ID | [DNP-L-Phe] Initial (µM) | [Antibody] Initial (µM) | Purpose |

| 1-2 | 1.0 | 10.0 | Low Saturation |

| 3-4 | 5.0 | 10.0 | Mid Saturation |

| 5-6 | 20.0 | 10.0 | High Saturation |

| 7-8 | 50.0 | 10.0 | Saturation/Excess |

| Ctrl-1 | 20.0 | 0.0 | Membrane Adsorption Control |

| Ctrl-2 | 0.0 | 10.0 | Buffer Blank |

-

Chamber Side A (Protein): Add fixed concentration of Antibody (e.g., 10 µM or ~1.5 mg/mL IgG).

-

Chamber Side B (Ligand): Add varying concentrations of DNP-L-Phe.

-

Note: Adding ligand to the buffer side allows you to monitor the approach to equilibrium.

-

Step 4: Equilibration

-

Seal chambers to prevent evaporation.

-

Rotate the apparatus at 25°C (room temp) or 4°C (if temperature dependence is being studied).

-

Incubate for 16–24 hours .

-

Validation: For a new setup, sample at 12h, 16h, and 24h to prove equilibrium is reached (concentrations stabilize).

-

Step 5: Sampling and Measurement

-

Carefully withdraw equal volumes (e.g., 100 µL) from Side A and Side B. Do not puncture the membrane.

-

Measure Absorbance at 360 nm (

) for all samples. -

If protein concentration is high in Side A, it may contribute light scattering. Correct by subtracting the absorbance of the Protein-Only control (Ctrl-2).

Data Analysis & Calculation

Fundamental Equations

Calculate the concentration of free and bound ligand using the extinction coefficient (

-

Free Ligand Concentration (

): -

Total Ligand in Protein Chamber (

): -

Bound Ligand Concentration (

): -

Binding Ratio (

):

Scatchard Analysis

To determine the Association Constant (

-

Y-axis:

-

X-axis:

-

Slope:

(Association Constant) -

X-intercept:

(Valency, usually 2 for IgG, 10 for IgM)

Interpretation of Non-Linearity:

If the Scatchard plot is curvilinear (concave up), it indicates heterogeneity of binding sites (polyclonal antibodies). In this case, use the Sips isotherm or average affinity constant (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Volume Loss | Leakage or Evaporation | Check O-rings; Ensure tape/seal is tight. |

| High Background | Dirty Membrane | Re-boil membranes in EDTA/Bicarbonate. |

| Impossible Physics | Labeling error or extreme Donnan effect (check salt concentration). | |

| Loss of Ligand | Adsorption to Chamber | Check "No Protein" control. If [L] drops, switch to Teflon or pre-coat chambers. |

References

-

Eisen, H. N., & Karush, F. (1949). The interaction of purified antibody with homologous hapten; antibody valence and binding constant.[2] Journal of the American Chemical Society, 71(1), 363–364.

-

Thermo Scientific. (2012). Rapid Equilibrium Dialysis (RED) Device Insert.

-

Kuby Immunology. (Current Ed).

-

OMLC. (1995).

Sources

Precision Protocol: Preparation of DNP-L-Phenylalanine Stock Solution in DMSO

Executive Summary

DNP-L-phenylalanine (N-(2,4-Dinitrophenyl)-L-phenylalanine) is a critical reagent used primarily as a chromogenic substrate for chymotrypsin-like proteases and as a hapten in immunological studies.[1] Its utility relies on the distinct spectroscopic properties of the 2,4-dinitrophenyl (DNP) moiety, which serves as a built-in "concentration reporter."[1]

This guide details the preparation of a high-integrity stock solution in Dimethyl Sulfoxide (DMSO) . Unlike aqueous buffers where DNP-L-phenylalanine exhibits poor solubility, DMSO ensures complete solvation and long-term stability.[1] This protocol includes a self-validating Quality Control (QC) step using UV-Vis spectroscopy to verify the actual concentration, eliminating the "weighing error" bias common in analytical assays.

Material Specifications & Safety

Reagents

-

Compound: N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-L-Phe)[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

99.9% purity (molecular biology grade).-

Note: Avoid "wet" DMSO as water uptake can accelerate degradation or cause precipitation upon freezing.

-

Equipment

-

Analytical balance (readability 0.1 mg).

-

Vortex mixer.

-

UV-Vis Spectrophotometer (Quartz cuvettes required for UV range; plastic acceptable for >340 nm).[1]

-

Amber microcentrifuge tubes (1.5 mL) or foil-wrapped tubes (DNP derivatives are photosensitive).[1]

Safety (SDS Highlights)

-

DNP-Derivatives: While less toxic than free 2,4-dinitrophenol (a metabolic uncoupler), DNP-amino acids should be treated as potential irritants and toxic by ingestion.[1] Wear nitrile gloves and eye protection.

-

DMSO: Penetrates skin rapidly and can carry dissolved contaminants into the body.[2] Handle with strict "no-contact" technique.

Critical Parameters: The "Why" Behind the Protocol

| Parameter | Specification | Scientific Rationale |

| Solubility Limit | ~50–100 mM in DMSO | The hydrophobic phenyl ring and DNP group make this compound sparingly soluble in water but highly soluble in dipolar aprotic solvents like DMSO.[1] |

| Target Conc. | 10 mM or 20 mM | A 10–20 mM stock is ideal. It is concentrated enough to allow small dilution volumes (avoiding DMSO toxicity in cells/enzymes) but below the saturation limit to prevent precipitation during freeze/thaw cycles. |

| Stability | Light Sensitive | The nitro groups on the DNP ring are susceptible to photoreduction or isomerization. Always store in the dark. |

| Hygroscopicity | Moderate | DMSO is hygroscopic. Accumulation of water shifts the polarity, potentially causing the hydrophobic DNP-Phe to crash out of solution over time. |

Step-by-Step Preparation Protocol

Workflow Diagram

Caption: Logical workflow for the preparation and validation of DNP-L-phenylalanine stock.

Protocol Steps

Step 1: Calculation & Weighing

Calculate the mass required for your target volume. For a 1 mL stock at 20 mM :

Expert Insight: Do not attempt to weigh exactly 6.63 mg. Weigh an amount close to this (e.g., 6.0–7.0 mg), record the exact mass, and adjust the DMSO volume to achieve exactly 20 mM.

Step 2: Dissolution[1]

-

Place the weighed powder into a sterile, amber 1.5 mL microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO.

-

Vortex vigorously for 30–60 seconds.

-

Optional: If particles persist, sonicate in a water bath for 2 minutes. The solution must be crystal clear and bright yellow.

Step 3: Self-Validating Quality Control (UV-Vis)

This is the most critical step to ensure "Trustworthiness."[1] You will verify the concentration using the molar extinction coefficient (

-

Standard Value:

(in 1% NaHCO -

Procedure:

-

Prepare a 1:100 dilution of your stock. (e.g., 10

L stock + 990 -

Blank the spectrophotometer with the buffer containing 1% DMSO.

-

Measure Absorbance at 360 nm (

). -

Calculate Actual Concentration:

[1]

-

Validation Criteria: If the calculated concentration deviates by

from the theoretical (gravimetric) concentration, adjust the stock volume or re-make.

Step 4: Storage

-

Aliquot the stock into small volumes (e.g., 50–100

L) to avoid repeated freeze-thaw cycles. -

Store in amber tubes or wrap in foil.

-

Keep at -20°C . Stable for >6 months.

Reference Data for Calculations

Table 1: Quick Preparation Guide (Target: 20 mM Stock)

| Mass Weighed (mg) | Volume DMSO Required ( | QC: Expected A360 (1:100 Dilution) |

| 5.0 | 754 | ~3.48 (must dilute further to read) |

| 6.6 | 996 | ~3.48 |

| 10.0 | 1509 | ~3.48 |

Note: For the QC step, if your spectrophotometer's linear range ends at 1.0 or 2.0 AU, perform a 1:200 or 1:400 dilution instead.

Troubleshooting & FAQs

-

Precipitation upon thawing: DMSO freezes at 18.5°C. If the stock is solid, warm it in your hands or a 37°C water bath. If crystals persist, the stock may have absorbed moisture; vortex and sonicate. If it fails to redissolve, discard.

-

Color Change: The solution should be yellow. If it turns orange/red, the pH may have shifted (DNP acts as a pH indicator, becoming deeper colored at high pH). Ensure your DMSO is not contaminated with alkaline substances.

-

Using in Cell Culture: Limit final DMSO concentration to <0.5% (v/v) to avoid solvent toxicity. A 20 mM stock allows you to achieve 100

M in the assay with exactly 0.5% DMSO.

References

-

PubChem. N-(2,4-Dinitrophenyl)-L-phenylalanine Compound Summary. National Library of Medicine. Available at: [Link][1]

-

Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. (Foundational reference for DNP-amino acid properties and extinction coefficients).[1]

- Levy, A. L., & Chung, D. (1955). "A Simplified Method for the Synthesis of DNP-Amino Acids." Analytical Chemistry. (Describes synthesis and solubility characteristics).

Sources

measuring intrinsic association constants (Ko) with DNP-L-phenylalanine

Application Note: Determination of Intrinsic Association Constants ( ) for Anti-DNP Antibodies via Fluorescence Quenching

Executive Summary

This guide details the protocol for measuring the intrinsic association constant (

This preference arises from a unique molecular coincidence: the absorption spectrum of the DNP group (300–400 nm) overlaps significantly with the intrinsic fluorescence emission of Tryptophan (Trp) residues (330–350 nm) in the antibody binding pocket. Upon binding, the DNP group acts as an energy acceptor, quenching the antibody's fluorescence by 70–90%. This allows for highly sensitive, label-free equilibrium measurements.

Theoretical Framework

The Physics of Quenching

The binding of DNP-L-phenylalanine to the antibody combining site places the nitro-aromatic ring within Ångstrom-level proximity to conserved Trp residues. This results in fluorescence quenching via Förster Resonance Energy Transfer (FRET) or static quenching mechanisms.

Where

The Sips Distribution for Heterogeneity

Unlike monoclonal antibodies, polyclonal anti-DNP populations exhibit affinity heterogeneity. We model this using the Sips distribution function , which generalizes the Langmuir isotherm. The Sips equation linearizes the binding data to extract the median affinity (

Experimental Workflow Visualization

The following diagram outlines the logical flow from sample preparation to thermodynamic derivation.

Figure 1: Workflow for determining K0. Note the critical correction steps (Red nodes) required before mathematical modeling.

Materials & Reagents

| Reagent | Specification | Purpose |

| DNP-L-Phenylalanine | >98% Purity, MW ~331.28 | Monovalent ligand. Prevents precipitation (unlike multivalent DNP-BSA). |

| Anti-DNP Antibody | Protein A/G Purified IgG | Analyte. Must be free of preservatives (NaN3) which quench fluorescence. |

| Buffer | PBS (pH 7.4) or TBS | Maintain physiological pH. Avoid buffers with high UV absorbance. |

| N-Acetyl-L-tryptophanamide (NATA) | Analytical Grade | Control for non-specific collisional quenching. |

| Quartz Cuvettes | 1 cm path length, 4 polished sides | Essential for fluorescence; plastic absorbs UV. |

Detailed Protocols

Protocol 1: Sample Preparation & Characterization

Causality: Accurate

-

Dialysis: Dialyze purified antibody extensively against PBS (pH 7.4) to remove any small molecules or preservatives.

-

Clarification: Centrifuge at 10,000 x g for 10 mins to remove aggregates that cause light scattering.

-

Concentration Determination:

-

Antibody: Measure

.[2] Usengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

DNP-L-Phe: Measure

. Use

-

Protocol 2: Fluorescence Quenching Titration

Expert Insight: We use "titration" rather than single-point measurement to generate an isotherm.

-

Instrument Setup:

-

Baseline (

): Add 2.0 mL of Antibody solution (~0.1 -

Titration:

Protocol 3: Data Correction & Analysis (Self-Validating System)

Trustworthiness: Raw fluorescence data is invalid without correcting for the "Inner Filter Effect" (IFE). DNP absorbs light at both the excitation (280nm) and emission (340nm) wavelengths. As you add DNP, the signal drops partly due to binding (signal) and partly due to DNP absorbing the light (noise).

Step 1: Corrections

Apply the following formula to every data point:

-

Dilution Factor:

- : Absorbance of the total solution at 280 nm.

- : Absorbance of the total solution at 340 nm.

Step 2: Calculate Quenching (

)

Step 3: Determine

Plot

Step 4: Calculate Bound (

) and Free (

) Ligand

For each point in the titration:

-

Fraction Bound (

): -

Concentration Bound (

): -

Concentration Free (

): -

Binding Ratio (

):

Step 5: Sips Plot

Plot

-

Slope: Heterogeneity index (

).[1] -

X-intercept:

. -

Calculation:

when

Validation & Troubleshooting

| Issue | Diagnosis | Solution |